(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Description
This compound belongs to the class of benzylidene-oxazol-5(4H)-ones, characterized by a planar oxazolone core substituted with a benzylidene moiety. The Z-configuration at the exocyclic double bond (C4=C) is critical for its stereoelectronic properties and reactivity . The 6-nitro-1,3-benzodioxol-5-yl group introduces strong electron-withdrawing and steric effects, distinguishing it from simpler phenyl-substituted analogs.
Properties
IUPAC Name |
(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c20-17-12(18-16(25-17)10-4-2-1-3-5-10)6-11-7-14-15(24-9-23-14)8-13(11)19(21)22/h1-8H,9H2/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQIKAXJQIMVPH-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21873-12-1 | |
| Record name | NSC74329 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
The compound (4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one is a member of the oxazolone family, characterized by its unique structural features that confer significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- Benzodioxole Ring : Known for its role in enhancing biological activity.
- Nitrophenyl Group : Contributes to the compound's reactivity and interaction with biological targets.
- Oxazolone Moiety : Essential for the biological properties observed in various studies.
Antimicrobial Activity
Research indicates that derivatives of oxazolones exhibit varying degrees of antimicrobial activity. A study demonstrated that certain oxazolone derivatives showed comparable antibacterial effects to established antibiotics like norfloxacin and chloramphenicol against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate | |
| Oxazolone Derivative A | Strong | |
| Oxazolone Derivative B | Comparable to standard drugs |
Anti-inflammatory Activity
The anti-inflammatory potential of oxazolones has been highlighted in several studies. For instance, compounds similar to this compound exhibited significant inhibition of COX enzymes, with some derivatives showing IC50 values lower than that of celecoxib, a standard anti-inflammatory drug .
Analgesic Activity
The analgesic properties have been evaluated using various pharmacological tests. A study reported that certain oxazolones significantly reduced pain responses in animal models through mechanisms likely involving central nervous system pathways .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their function.
- Receptor Interaction : It could act as an antagonist at specific receptors involved in pain and inflammation signaling pathways.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Analgesic Efficacy : In a controlled study involving various oxazolone derivatives, significant analgesic effects were observed through writhing tests and hot plate tests. The most effective compounds were noted to have structural similarities to this compound .
- Acute Toxicity Assessment : An acute toxicity study indicated low toxicity levels for synthesized oxazolone derivatives when tested on mice, suggesting a favorable safety profile for further pharmacological development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substitutents
Key analogs include:
Key Observations :
- Electronic Effects : The nitro group in the target compound enhances electron deficiency at the benzylidene moiety compared to methoxy (electron-donating) or methyl (neutral) substituents in analogs . This may influence reactivity in cycloaddition or nucleophilic substitution reactions.
Comparison with Thiazol-4(5H)-one Derivatives
Compounds like (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (e.g., 6a–j) share similar benzylidene motifs but differ in the heterocyclic core (thiazole vs. oxazole). Key differences include:
- Reactivity : Thiazolones exhibit greater nucleophilicity at the sulfur atom, enabling diverse functionalization pathways (e.g., alkylation, oxidation) compared to oxazolones .
- Biological Activity : Thiazol-4(5H)-ones are more frequently reported as antimicrobial or anticancer agents, while oxazol-5(4H)-ones are often intermediates in peptide synthesis .
Research Findings and Data
Example :
(4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one: Yield = 85%, m.p. = 182–184°C .
Crystallographic Analysis
Single-crystal X-ray diffraction (e.g., SHELX, WinGX) confirms the Z-configuration and planar geometry of benzylidene-oxazolones . For example:
- (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one: Crystallizes in the monoclinic space group P2₁/c with a dihedral angle of 8.2° between the oxazolone and benzylidene planes .
Challenges and Limitations
- Stereochemical Purity: The Z-configuration must be rigorously confirmed via NOESY NMR or X-ray crystallography to avoid misassignment, as seen in corrigenda for related compounds .
- Solubility : Nitro-substituted derivatives exhibit lower solubility in polar solvents compared to methoxy analogs, complicating biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
